molecular formula C20H19N3O3 B2677007 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione CAS No. 933020-49-6

3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2677007
CAS RN: 933020-49-6
M. Wt: 349.39
InChI Key: SRUFVOJGVWDHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound exhibits promising biological activities, including anticancer, antitumor, and anti-inflammatory effects.

Scientific Research Applications

Synthesis and Catalytic Applications

The synthesis of quinazoline-2,4(1H,3H)-diones, a core structure related to the specified compound, has been the subject of research due to its relevance in the development of pharmaceuticals such as Prazosin, Bunazosin, and Doxazosin. Studies have explored efficient synthesis methods involving green chemistry approaches. For example, the use of cesium carbonate as a catalyst for synthesizing quinazoline derivatives from 2-aminobenzonitriles with carbon dioxide has been reported, highlighting the role of reaction parameters such as bases, solvent, temperature, and CO2 pressure in the synthesis process (Patil, Tambade, Jagtap, & Bhanage, 2008). Additionally, solvent-free conditions have been employed to obtain quinazoline-2,4(1H,3H)-diones in good yields, emphasizing sustainable chemistry practices (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007).

Pharmacological Potential

Research on derivatives of quinazoline-2,4(1H,3H)-diones has explored their potential in modifying carbohydrate metabolism, with a focus on hypoglycemic agents. An effective synthesis of hydrazides and their conversion to 2-([1,2,4]triazolo[1,5-c]quinazoline-2-yl-)alkyl-(alkylaryl-,aryl-)-hydroisoindole-1,3(2H)-diones has been proposed. Pharmacological screening identified compounds acting as short-acting hypoglycemic agents, indicating the structural significance of the hydrogenated 1,3-dioxoisoindole moiety bonded to quinazoline cycles in the search for new hypoglycemic agents (Martynenko, Antypenko, Brazhko, Labenska, & Kovalenko, 2019).

Antimicrobial and Antiviral Activities

Compounds synthesized from 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione and its derivatives have been evaluated for their antimicrobial and antiviral properties. Notably, novel 2-(3-substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones demonstrated potent antibacterial activity against E. coli and S. aureus, as well as antitubercular and anti-HIV activity. This underscores the compound's potential as a scaffold for developing new antimicrobial agents (Sulthana, Chitra, Alagarsamy, Saravanan, & Solomon, 2021).

properties

IUPAC Name

3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-18(22-11-9-14-5-1-2-6-15(14)13-22)10-12-23-19(25)16-7-3-4-8-17(16)21-20(23)26/h1-8H,9-13H2,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUFVOJGVWDHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione

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